N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)morpholine-3-carboxamide
Description
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)morpholine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features an imidazo[1,2-a]pyridine core, which is fused with a morpholine ring and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c17-12(9-8-18-6-4-13-9)15-11-7-14-10-3-1-2-5-16(10)11/h7,9,13H,1-6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEBFSJEPAKJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2NC(=O)C3COCCN3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)morpholine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the morpholine ring: The imidazo[1,2-a]pyridine intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired morpholine-substituted product.
Carboxamide formation: Finally, the morpholine-substituted imidazo[1,2-a]pyridine is treated with a carboxylating agent, such as phosgene or a carbonyldiimidazole, to introduce the carboxamide group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)morpholine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme activity and receptor-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)morpholine-3-carboxamide can be compared with other similar compounds, such as:
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: This compound shares a similar core structure but differs in the nature of the substituents and the presence of a pyrazine ring instead of a pyridine ring.
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine: This compound features a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Morpholine-3-carboxamide derivatives: These compounds share the morpholine and carboxamide functionalities but differ in the nature of the heterocyclic core.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
